9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-
Description
9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- is a synthetic anthracenedione derivative characterized by hydroxyl groups at positions 1 and 4 and a 2-methoxyethylamino substituent at position 2. Anthracenediones are planar aromatic compounds with a quinoid structure, enabling intercalation into DNA and interaction with topoisomerase II, mechanisms central to their antineoplastic activity . Key properties likely influenced by its substitution pattern include DNA binding affinity, cellular uptake, metabolic stability, and genotoxicity .
Properties
CAS No. |
62418-35-3 |
|---|---|
Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
1,4-dihydroxy-2-(2-methoxyethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO5/c1-23-7-6-18-11-8-12(19)13-14(17(11)22)16(21)10-5-3-2-4-9(10)15(13)20/h2-5,8,18-19,22H,6-7H2,1H3 |
InChI Key |
OWPAMDNNHHBXRM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- The primary starting material is 1,4-dihydroxyanthraquinone (quinizarin), commercially available and well-characterized.
- Amino substituents are introduced via amination reactions, often involving primary or secondary amines.
- For the specific methoxyethylamino substituent, 2-methoxyethylamine or its derivatives are used.
Key Synthetic Approaches
- Direct Amination of Quinizarin : Reaction of 1,4-dihydroxyanthraquinone with aminoalkyl reagents under oxidative conditions or in the presence of coupling agents.
- Intermediate Formation via Tosylation : Preparation of 1,4-ditosylanthraquinone intermediates, followed by nucleophilic substitution with amines to yield mono- or diamino derivatives.
- Catalytic Hydrogenation of Nitro Precursors : Reduction of nitro-substituted anthraquinones to amino derivatives.
Specific Preparation Method for 9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-
Stepwise Synthetic Route
Based on extensive patent literature and research articles, the preparation involves the following steps:
Alternative Route via Tosylated Intermediates
- Quinizarin is first converted to 1,4-ditosylanthraquinone by reaction with p-toluenesulfonyl chloride in the presence of triethylamine and methylene chloride at room temperature.
- The 1,4-ditosylanthraquinone intermediate is then reacted with 2-methoxyethylamine in an organic solvent such as pyridine or dimethyl sulfoxide at elevated temperatures (80–120 °C) to substitute one tosyl group with the aminoalkyl group.
- This method allows for selective mono-substitution and facilitates the synthesis of unsymmetrical diaminoanthraquinones.
Detailed Reaction Conditions and Parameters
Research Discoveries and Characterization
- The aminoanthraquinone derivatives synthesized by these methods have been characterized by melting point determination, Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, Mass Spectrometry, and UV-Visible spectroscopy.
- Antimicrobial activities have been observed for related aminoanthraquinones, indicating potential pharmaceutical applications.
- The oxidation sensitivity of free base aminoanthraquinones necessitates isolation as acid salts to improve stability.
Data Table: Example Yields and Properties from Literature
Summary of Advantages of the Described Methods
- The use of tosylated intermediates allows for selective substitution, enabling synthesis of unsymmetrical diaminoanthraquinones.
- Catalytic hydrogenation and mild reaction conditions reduce by-product formation and simplify purification.
- Isolation of aminoanthraquinones as acid salts improves stability against oxidation.
- The methods are adaptable to various amines, including 2-methoxyethylamine, facilitating the synthesis of diverse derivatives.
Chemical Reactions Analysis
Types of Reactions
1,4-DIHYDROXY-2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-, also known as 1-Hydroxy-4-((2-methoxyethyl)amino)anthraquinone, is an organic compound with the molecular formula C17H15NO4 . It has a molecular weight of 313.309 .
Chemical Identifiers
Key identifiers for this compound include:
- CAS Number: 62418-35-3
- InChI Key: OWPAMDNNHHBXRM-UHFFFAOYSA-N
- IUPAC Name: 1-hydroxy-4-(2-methoxyethylamino)anthracene-9,10-dione
Scientific Research Applications
9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particles columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .
Additional Information
This compound is related to other anthraquinone derivatives, several of which are listed on Canada's Domestic Substances List (DSL) :
Mechanism of Action
The mechanism of action of 1,4-DIHYDROXY-2-[(2-METHOXYETHYL)AMINO]ANTHRAQUINONE involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on DNA Binding and Therapeutic Activity
The number and position of hydroxyl and aminoalkyl groups critically determine anthracenediones' biological activity. For example:
- DHAQ (1,4-Dihydroxy-5,8-bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione): The presence of hydroxyl groups at positions 1 and 4 and bis-aminoalkyl side chains at positions 5 and 8 confers superior DNA intercalation and topoisomerase II inhibition. DHAQ demonstrated 173–200% increase in lifespan (ILS) in murine leukemia models, with 20–80% long-term survivors .
- HAQ (1,4-Bis[(2-hydroxyethylamino)ethylamino]-9,10-anthracenedione): Lacking hydroxyl groups at positions 1 and 4, HAQ showed reduced potency (100-fold lower antiproliferative activity vs. DHAQ) and weaker DNA binding (lower ΔTm values) .
Table 1: Substituent-Driven Activity Comparison
*HEAE: 2-Hydroxyethylaminoethyl
Cellular Uptake and Metabolism
Hydroxyl groups enhance cellular uptake. The methoxy group in the target compound may reduce uptake efficiency due to lower polarity but improve metabolic stability by resisting oxidation or conjugation .
Key Findings :
- Hydroxyl groups enhance drug-target interaction and uptake .
- Methoxyethyl groups may reduce acute toxicity (e.g., HAQ caused convulsions at therapeutic doses, while DHAQ’s hydroxyls lowered this risk) .
Genotoxicity and Metabolic Activation
Cytogenetic assays reveal that hydroxylated anthracenediones like DHAQ induce chromosome breakage and sister chromatid exchanges at lower concentrations than non-hydroxylated analogs. DHAQ was 3-fold more genotoxic than Adriamycin (doxorubicin) in mammalian cells . However, the methoxy group in the target compound may reduce genotoxicity by limiting reactive oxygen species (ROS) generation, a mechanism linked to anthracycline cardiotoxicity .
Table 2: Genotoxicity and Metabolic Effects
Pharmacokinetics and Toxicity
- DHAQ : Exhibited dose-dependent leukopenia and thrombocytopenia in Phase I trials, with a terminal half-life of 115.2 minutes in dogs .
- HAQ : High hepatobiliary excretion (39.5% in bile) but caused acute neurotoxicity (convulsions) at therapeutic doses .
- Target Compound : The methoxy group may prolong plasma half-life and reduce hepatic clearance, though this requires validation. Its lack of free hydroxyls could mitigate lipid peroxidation, a toxicity mechanism observed in anthracyclines .
Biological Activity
9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]- (CAS Number: 62418-35-3) is a synthetic compound belonging to the anthraquinone class. Its structure features a methoxyethylamino group that may influence its biological properties. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula: C17H15NO5
- Molecular Weight: 313.30 g/mol
- InChI Key: OWPAMDNNHHBXRM-UHFFFAOYSA-N
Anticancer Activity
Research indicates that anthraquinone derivatives, including 9,10-anthracenedione compounds, exhibit anticancer properties. A study found that certain anthraquinones can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
Case Study:
A comparative study on anthraquinone derivatives demonstrated that compounds with hydroxyl substitutions showed enhanced cytotoxicity against various cancer cell lines. The specific compound under review was noted for its potential to inhibit tumor growth in vitro, although detailed data on its efficacy against specific cancer types is limited .
Antimicrobial Activity
Anthracenediones have also been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various fungi and bacteria.
Research Findings:
- Fungal Inhibition: A study highlighted the antifungal activity of anthracenediones against Candida albicans and dermatophytes. The compound demonstrated significant inhibition of fungal mycelial growth, suggesting potential applications in treating fungal infections .
- Bacterial Activity: Additional research has indicated that anthracenediones possess antibacterial properties, although specific data on the compound's effectiveness against particular bacterial strains remains sparse .
The mechanisms by which 9,10-anthracenedione exerts its biological effects are multifaceted:
- ROS Generation: The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Enzyme Inhibition: Anthraquinones may inhibit key enzymes involved in cellular proliferation and survival pathways.
- DNA Interaction: Some studies suggest that anthraquinones can intercalate DNA, disrupting replication and transcription processes.
Data Table: Biological Activities of 9,10-Anthracenedione Derivatives
Q & A
Q. What synthetic methodologies are effective for introducing the 2-[(2-methoxyethyl)amino] substituent onto the anthracenedione backbone?
- Methodological Answer : A two-step approach is recommended:
Amination : Use nucleophilic substitution with 2-methoxyethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the aminoalkyl chain at the C2 position of 1,4-dihydroxyanthracenedione.
Protection/Deprotection : Protect hydroxyl groups with acetyl or benzyl groups during amination to prevent side reactions. Deprotect using acidic hydrolysis (HCl/MeOH) .
Key Considerations : Monitor reaction progress via TLC or HPLC to optimize yield (typically 50–70%). Competing reactions, such as over-alkylation, can be mitigated by controlling stoichiometry (1:1.2 molar ratio of anthracenedione to amine) .
Q. How can the structure of this compound be unambiguously confirmed after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Verify the presence of the methoxyethylamino group (e.g., δ 3.3–3.6 ppm for OCH₂CH₂N and δ 4.1–4.3 ppm for N–CH₂–) .
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) stretches .
- X-ray Crystallography (if crystals are obtainable): Resolve atomic positions to confirm substitution patterns .
Validation : Compare spectral data with structurally similar anthracenedione derivatives (e.g., 1,4-diamino-6-chloro-2-phenoxy analogs) .
Advanced Research Questions
Q. What strategies can resolve contradictory data regarding this compound’s fluorescence properties in different solvents?
- Methodological Answer : Contradictions may arise due to solvent polarity or aggregation effects. Systematic analysis includes:
Solvent Screening : Measure fluorescence quantum yield (Φ) in solvents of varying polarity (e.g., hexane, THF, DMSO) using a reference standard (e.g., quinine sulfate).
Aggregation Studies : Conduct concentration-dependent fluorescence assays (1–100 μM) to identify aggregation-caused quenching (ACQ) or enhancement (AIE) .
Example Findings : Anthracenediones often exhibit redshifted emission in polar solvents due to intramolecular charge transfer (ICT). Contradictory Φ values may stem from trace impurities; purify via column chromatography (SiO₂, CH₂Cl₂/MeOH) before analysis .
Q. How does the methoxyethylamino substituent influence DNA intercalation efficiency compared to unsubstituted 1,4-dihydroxyanthracenedione?
- Methodological Answer : Evaluate intercalation using:
UV-Vis Titration : Monitor hypochromicity and redshift in the absorption spectrum upon adding CT-DNA (e.g., 0–50 μM DNA, λ = 260–400 nm). Calculate binding constants (Kb) via Benesi-Hildebrand plots .
Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) induced by the compound .
Key Insight : The methoxyethylamino group enhances solubility and may sterically hinder intercalation, reducing Kb by 20–40% compared to parent anthracenediones. Confirm via molecular docking simulations (e.g., AutoDock Vina) .
Q. What experimental designs are optimal for studying the redox behavior of this compound in aqueous vs. non-aqueous media?
- Methodological Answer : Use cyclic voltammetry (CV) under controlled conditions:
- Aqueous Media : Phosphate buffer (pH 7.4), scan rate 100 mV/s. Anthracenediones typically show reversible quinone/hydroquinone redox peaks at −0.2 to −0.5 V (vs. Ag/AgCl) .
- Non-Aqueous Media : Acetonitrile with 0.1 M TBAPF₆, scan rate 50 mV/s. Expect shifted potentials due to reduced proton availability .
Troubleshooting : Irreversible peaks may indicate side reactions (e.g., protonation/deprotonation); use differential pulse voltammetry (DPV) for higher resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
